1-Benzyl-3,5,7-triaza-1-azoniatricyclo(3.3.1.13,7)decane chloride
Overview
Description
1-Benzyl-3,5,7-triaza-1-azoniatricyclo(33113,7)decane chloride is a quaternary ammonium compound with a complex tricyclic structure
Preparation Methods
The synthesis of 1-Benzyl-3,5,7-triaza-1-azoniatricyclo(3.3.1.13,7)decane chloride typically involves the reaction of hexamethylenetetramine with benzyl chloride under controlled conditions. The reaction is carried out in an organic solvent, such as acetonitrile, at elevated temperatures to facilitate the formation of the tricyclic structure. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
1-Benzyl-3,5,7-triaza-1-azoniatricyclo(3.3.1.13,7)decane chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as halides or amines, to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction efficiency. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Benzyl-3,5,7-triaza-1-azoniatricyclo(3.3.1.13,7)decane chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex tricyclic structures and as a catalyst in certain reactions.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its antimicrobial and antifungal properties.
Industry: It is used in the formulation of disinfectants and sanitizers, leveraging its antimicrobial properties to ensure hygiene and safety in various industrial settings
Mechanism of Action
The mechanism of action of 1-Benzyl-3,5,7-triaza-1-azoniatricyclo(3.3.1.13,7)decane chloride involves its interaction with microbial cell membranes. The quaternary ammonium structure allows it to disrupt the lipid bilayer of microbial cells, leading to cell lysis and death. This mechanism is particularly effective against a wide range of bacteria and fungi, making it a valuable antimicrobial agent .
Comparison with Similar Compounds
1-Benzyl-3,5,7-triaza-1-azoniatricyclo(3.3.1.13,7)decane chloride can be compared with other quaternary ammonium compounds, such as:
1-(3-Chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride: Similar in structure but with a different substituent, leading to variations in antimicrobial activity and chemical reactivity.
1,1’-(2-Butenylene)bis(3,5,7-triaza-1-azoniaadamantane) chloride: A bis-quaternary ammonium compound with enhanced antimicrobial properties due to the presence of two quaternary ammonium groups
The uniqueness of this compound lies in its specific tricyclic structure and the presence of a benzyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N4/c1-2-4-13(5-3-1)6-17-10-14-7-15(11-17)9-16(8-14)12-17/h1-5H,6-12H2/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBQXLTZNFGHKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2CN3CN1C[N+](C2)(C3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N4+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863528 | |
Record name | 1-Benzyl-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5400-93-1 | |
Record name | 1-Benzyl-3,5,7-triaza-1-azoniatricyclo(3.3.1.13,7)decane chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005400931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-benzyl-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.041 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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